molecular formula C23H25N3O3S B2891263 2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1251564-27-8

2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2891263
CAS No.: 1251564-27-8
M. Wt: 423.53
InChI Key: CUPHXJHOLWHHAK-UHFFFAOYSA-N
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Description

2-((2-(4-Methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetically derived chemical reagent intended for advanced in vitro research applications. This compound possesses a sophisticated molecular architecture centered on a 1H-imidazole core, a five-membered heterocyclic moiety known for its significant presence in medicinal chemistry . The core is functionalized at the 2-position with a 4-methoxyphenyl group and at the 5-position with a phenyl group, creating a sterically and electronically diverse scaffold. A thioether linker connects the imidazole core to an acetamide functionality, which is further modified with a (tetrahydrofuran-2-yl)methyl group, introducing both hydrogen-bond accepting capacity and three-dimensional structural complexity. The imidazole ring system is a privileged structure in drug discovery due to its amphoteric nature and ability to participate in hydrogen bonding, which often facilitates interactions with a wide array of biological targets . Compounds based on this scaffold have been extensively investigated and reported to demonstrate a broad spectrum of biological activities, including but not limited to antibacterial, antitumor, antifungal, anti-inflammatory, and antiviral properties . The specific substitution pattern on this molecule—featuring multiple aromatic systems and a heterocyclic side chain—suggests potential for use in exploratory research aimed at modulating enzyme activity or protein-protein interactions. Researchers may employ this compound as a candidate in high-throughput screening assays to identify new lead structures for therapeutic development, particularly in the fields of oncology and infectious diseases. It may also serve as a key intermediate or building block in synthetic chemistry programs aimed at developing more potent or selective inhibitors. The presence of the tetrahydrofuran moiety is of particular interest, as this group can influence the compound's pharmacokinetic properties and target affinity. This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications, nor for consumption of any kind.

Properties

IUPAC Name

2-[[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-28-18-11-9-17(10-12-18)22-25-21(16-6-3-2-4-7-16)23(26-22)30-15-20(27)24-14-19-8-5-13-29-19/h2-4,6-7,9-12,19H,5,8,13-15H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPHXJHOLWHHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound belonging to the class of imidazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features an imidazole ring, a methoxyphenyl group, and a tetrahydrofuran moiety. Its molecular formula is C24H27N3O2SC_{24}H_{27}N_3O_2S, with a molecular weight of approximately 423.56 g/mol. The presence of the imidazole core is significant, as it is known for various biological activities.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl and tetrahydrofuran groups may enhance the compound’s binding affinity and specificity, impacting various signaling pathways.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies have demonstrated that it possesses minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Bacterial Strain MIC (µM) Reference Antibiotic MIC (µM)
Staphylococcus aureus20–40Ceftriaxone4
Escherichia coli40–70Ceftriaxone0.1

These results suggest that while the compound exhibits antibacterial properties, it may not be as potent as some standard antibiotics but still holds potential for further development as an antimicrobial agent .

Anti-inflammatory Activity

Studies have indicated that compounds with similar structures can reduce the release of inflammatory cytokines such as TNF-α and IFN-γ. This suggests that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Anticancer Activity

The imidazole derivatives have been explored for their anticancer potential. Research indicates that compounds in this class can inhibit histone deacetylase (HDAC), an important target in cancer therapy. By inhibiting HDAC, these compounds may induce cell cycle arrest and apoptosis in cancer cells .

Case Studies

Study on Antimicrobial Efficacy : A study conducted on various imidazole derivatives, including the target compound, revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The study utilized broth microdilution methods to determine MIC values, which were promising compared to control drugs .

Anti-inflammatory Assessment : Another research effort evaluated the anti-inflammatory effects of related compounds through in vivo models. The findings indicated a marked reduction in inflammatory markers, supporting the hypothesis that the imidazole core contributes to anti-inflammatory activity .

Scientific Research Applications

The compound 2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a molecule with a variety of potential applications, based on its structural features and the known activities of similar compounds.

Synthesis
The synthesis of 2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide requires multiple steps involving the optimization of reaction conditions to get high yields and purity.

Potential Applications
The potential applications of 2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide include:

  • Interaction studies are critical to understand how this compound interacts with biological targets. These studies typically involve:
  • Binding assays to determine the affinity of the compound for its target.
  • Cell-based assays to assess the compound's effect on cellular function.
  • Structural studies to visualize the compound's binding mode.

Such studies help elucidate the mechanism of action and guide further modifications for improved efficacy.

Structural Analogues and Activities
Several compounds share structural similarities with 2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide:

Compound NameStructure FeaturesNotable Activities
N-(4-methoxyphenyl)-thiazol-2-amideThiazole and methoxy groupAntimicrobial activity
5-(4-chlorophenyl)-1H-imidazole derivativesImidazole core with phenyl substitutionsAnticancer properties
2-(4-methylphenyl)-thiazol derivativesThiazole ring with methyl substitutionAnti-inflammatory effects

The uniqueness of 2-((2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide lies in its specific combination of a methoxy group on the phenyl ring and a sulfur-containing linkage, which enhances its biological activity compared to other related compounds. This specific arrangement may lead to distinct interactions at molecular targets, contributing to its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on their core heterocycles, substituents, and reported biological activities:

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Imidazole 4-Methoxyphenyl, phenyl, thioether, THF-methyl acetamide Not explicitly reported; inferred potential for enzyme/receptor modulation
N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides Thiazole 5-Methyl, 4-phenyl, variable thioether-linked groups (e.g., tetrazole, imidazole) Anticancer activity (IC₅₀ = 23.3 µM against A549 cells for compound 4c )
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide Imidazole 4-Fluorophenyl, methylsulfinyl, pyridyl-linked acetamide Not explicitly stated; structural similarity to kinase inhibitors
S-Alkylated 1,2,4-triazoles [10–15] 1,2,4-Triazole Sulfonylphenyl, difluorophenyl, alkylated thioether Primarily synthetic intermediates; no direct bioactivity data
Ethyl 2-{2-[N-(1-R1-imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate Imidazolidine Chlorophenyl, sulfamoyl, variable R1 groups Synthetic intermediates for sulfonamide-based agrochemicals or pharmaceuticals

Key Observations:

Core Heterocycle Influence :

  • The imidazole core in the target compound and may offer enhanced hydrogen-bonding and π-π stacking interactions compared to thiazole (as in ) or 1,2,4-triazole derivatives (). This could translate to higher binding affinity in biological systems.
  • Thioether linkages are common across all analogues, suggesting their role in stabilizing molecular conformation or enhancing lipophilicity .

The THF-methyl acetamide side chain may enhance solubility compared to purely aromatic or alkyl chains (e.g., ethyl esters in ).

Biological Activity: Thiazole-based analogues () exhibit selective cytotoxicity against cancer cells (e.g., A549 lung adenocarcinoma), with IC₅₀ values in the micromolar range. The target compound’s imidazole-thioether scaffold could similarly target proliferative pathways but requires empirical validation.

Data Table: Spectral and Physicochemical Comparison

Parameter Target Compound Thiazole Derivative (4c, ) Imidazole Derivative ()
Molecular Weight Not reported 403.4 g/mol ~430 g/mol (estimated)
Key IR Absorptions Expected C=S (1240–1255 cm⁻¹), NH (3150–3319 cm⁻¹) C=O (1680 cm⁻¹), NH (3278–3414 cm⁻¹) S=O (1150–1200 cm⁻¹), C-N (1350 cm⁻¹)
1H-NMR Features Aromatic protons (δ 7.0–8.0 ppm), THF protons (δ 3.5–4.5 ppm) Thiazole protons (δ 7.2–7.8 ppm), methyl groups (δ 2.5 ppm) Imidazole protons (δ 8.0–8.5 ppm), fluorophenyl (δ 7.1 ppm)
Bioactivity Hypothetical IC₅₀ = 23.3 µM (A549 cells) Kinase inhibition (speculative)

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